REACTION_CXSMILES
|
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:11]2[CH:16]=[CH:15][C:14]([OH:17])=[CH:13][CH:12]=2)([CH3:10])[CH3:9])=[CH:4][CH:3]=1.[OH-].[Na+].[CH2:20](Cl)[CH:21]=[CH2:22].[CH2:24](O)[CH2:25][CH3:26]>>[CH3:9][C:8]([C:11]1[CH:12]=[CH:13][C:14]([O:17][CH2:26][CH:25]=[CH2:24])=[CH:15][CH:16]=1)([C:5]1[CH:4]=[CH:3][C:2]([O:1][CH2:20][CH:21]=[CH2:22])=[CH:7][CH:6]=1)[CH3:10] |f:1.2|
|
Name
|
|
Quantity
|
228 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C=C1)C(C)(C)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
82.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
C(CC)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
It is stirred for a further three hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
ADDITION
|
Details
|
are added slowly
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
CUSTOM
|
Details
|
the NaCl which has precipitated
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
DISTILLATION
|
Details
|
the n-propanol is distilled off
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C1=CC=C(C=C1)OCC=C)C2=CC=C(C=C2)OCC=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 308 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |